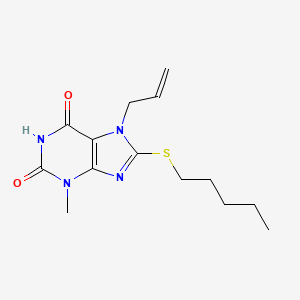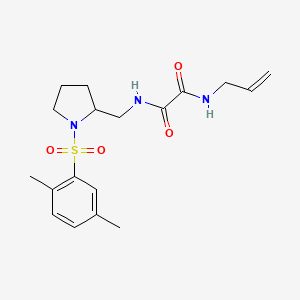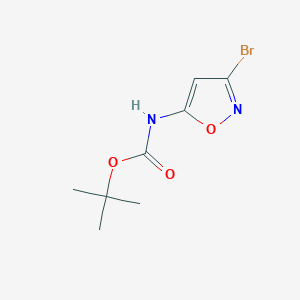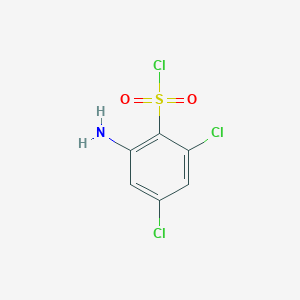
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied for its potential in cancer treatment. PARP inhibitors are a class of drugs that have gained attention in recent years due to their ability to selectively kill cancer cells by exploiting defects in DNA repair pathways.
Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research applications of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide extend into the synthesis and characterization of novel compounds and materials. This compound is utilized in the development of new aromatic polyamides, demonstrating its importance in material science. For instance, the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups highlight its application in producing high molecular weight polyamides. These polyamides exhibit excellent solubility in polar aprotic solvents and can form transparent, flexible, and tough films, showcasing potential applications in advanced materials and coatings (Hsiao, Yang, Chuang, & Lin, 1999).
Material Properties and Applications
The compound is integral to research focusing on materials with specific properties, such as high glass transition temperatures and stability under various conditions. Research has shown that aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, derived from this compound, display significant thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Hsiao & Yu, 1996).
Novel Polyamide Synthesis
Further exploration into the compound's applications reveals its role in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides, derived from processes involving this compound, exhibit high inherent viscosities and excellent thermal properties. This underscores the compound's value in creating materials that can withstand extreme temperatures while maintaining structural integrity, suitable for aerospace and automotive industries (Hsiao, Yang, & Lin, 1999).
Advanced Functional Materials
Moreover, the compound contributes to the development of highly stable anodic electrochromic aromatic polyamides. These materials exhibit unique electrochemical and electrochromic properties, highlighting potential applications in smart windows, displays, and other electronic devices. The synthesis of these materials showcases the broad utility of this compound in creating functional materials with specific electronic properties (Liou & Chang, 2008).
Propriétés
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-21-13(4)19-20-17(21)23-10-15-12(3)22-16(18-15)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYRCLAKIBNRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)


![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)


![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)
![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2784699.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)